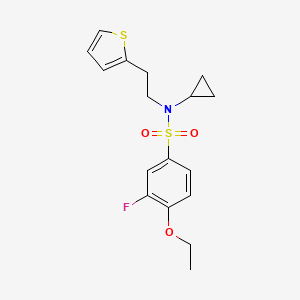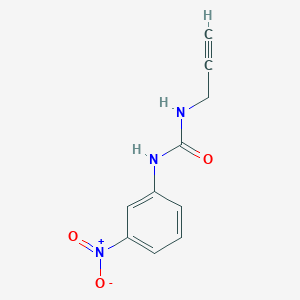
1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urease Inhibition and Environmental Impact
1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea, as a urea derivative, has implications in the field of urease inhibition. Urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) are used to reduce the hydrolysis of urea into ammonia, thereby mitigating environmental impacts such as ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) emissions from fertilized soils. Research has shown that incorporating urease inhibitors can significantly reduce these emissions and potentially increase crop yield and nitrogen uptake, although the increases were not statistically significant in the study by (Abalos et al., 2012). Furthermore, urease inhibitors like NBPT are integral in strategies to achieve greenhouse gas emission reduction targets, and a comprehensive risk assessment framework is advised for evaluating potential risks from exposure to these inhibitors (Ray et al., 2020).
Medical and Pharmacological Research
In the realm of medical research, N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives, similar in structure to this compound, have shown significant antidepressant properties in animal models. Specifically, N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea demonstrated profound antidepressant properties, hinting at the potential medicinal benefits of similar urea derivatives (Perveen et al., 2012).
Biosensors and Analytical Applications
Urea and its derivatives play a significant role in the development of biosensors for detecting and quantifying urea concentrations, important in diagnosing various health conditions and monitoring environmental samples. Urea biosensors involve enzyme urease as a bioreceptor element, and advancements in materials used for enzyme immobilization, such as different nanoparticles and carbon materials, have significantly enhanced the performance of these biosensors. The comprehensive review by (Botewad et al., 2021) provides an extensive overview of the developments in this field.
Agriculture and Livestock Management
In agriculture and livestock management, understanding urea metabolism is crucial. Urea serves as a non-protein nitrogen source in ruminant diets and is rapidly hydrolyzed by rumen bacterial urease, facilitating microbial protein synthesis. The review by (Jin et al., 2018) highlights the importance of urea utilization in ruminants and the regulation of this process by rumen bacterial urease.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-6-11-10(14)12-8-4-3-5-9(7-8)13(15)16/h1,3-5,7H,6H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRMLIUSKAAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
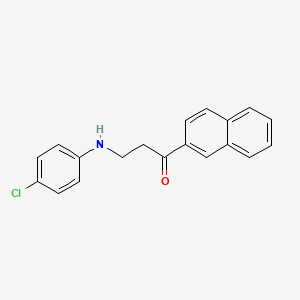
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)




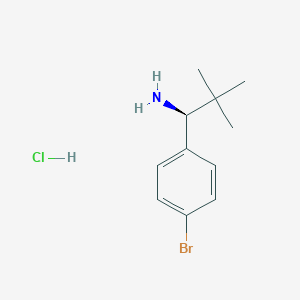
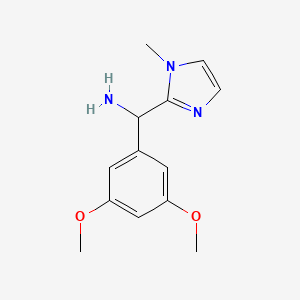
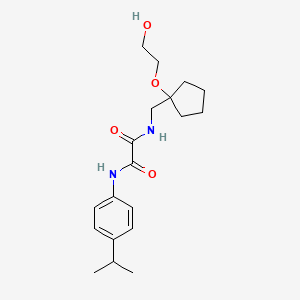
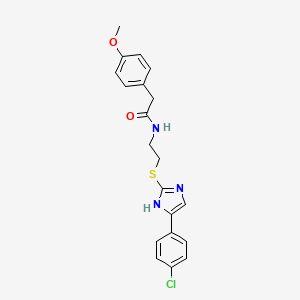
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)
